

# Preclinical Profile of ADU-S100 (MIW815): A STING Agonist in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical research has extensively demonstrated its potential as an intratumorally administered immunotherapy for a range of solid tumors. By activating the STING pathway within the tumor microenvironment, ADU-S100 initiates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, bridges the gap to adaptive immunity, promoting the maturation of antigen-presenting cells (APCs) and inducing a tumorspecific cytotoxic CD8+ T-cell response. This targeted activation not only leads to the regression of injected tumors but also generates systemic anti-tumor immunity, capable of controlling distant, non-injected lesions (an abscopal effect) and establishing long-term immunological memory. Furthermore, preclinical studies have consistently shown that the antitumor efficacy of ADU-S100 is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, as well as other immunotherapies like IL-15. This whitepaper provides a comprehensive overview of the preclinical data on ADU-S100, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols.



# Core Mechanism of Action: STING Pathway Activation

ADU-S100 is designed to mimic the action of natural CDNs, which are endogenous ligands for STING. Upon intratumoral administration, ADU-S100 directly binds to and activates the STING protein located on the endoplasmic reticulum of various cells within the tumor microenvironment, including immune cells like dendritic cells (DCs) and macrophages, as well as cancer cells themselves.[1] This binding event triggers a conformational change in the STING protein, leading to its trafficking from the endoplasmic reticulum to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN- $\alpha$  and IFN- $\beta$ ).[2]

The secreted type I interferons play a central role in orchestrating the subsequent anti-tumor immune response. They act on various immune cells to promote the maturation and activation of DCs, enhance the cytotoxic activity of natural killer (NK) cells, and critically, prime a potent and durable tumor antigen-specific CD8+ T-cell response.[3][4] This cascade of events transforms the tumor microenvironment from an immunosuppressive to an immunogenic state, facilitating tumor cell destruction.





Click to download full resolution via product page

Caption: Simplified signaling pathway of ADU-S100-mediated STING activation.



## **Preclinical Efficacy of ADU-S100**

The anti-tumor activity of ADU-S100 has been evaluated in a multitude of preclinical syngeneic mouse models, demonstrating its broad potential across different cancer types.

### **Monotherapy**

Intratumoral administration of ADU-S100 as a single agent has been shown to induce significant tumor growth inhibition and, in some cases, complete tumor regression.[4][5] A key finding from these studies is the induction of a systemic anti-tumor immune response, evidenced by the regression of untreated, distal tumors.[4][5] Furthermore, animals that achieved complete tumor regression were protected from subsequent tumor rechallenge, indicating the establishment of long-lasting immunological memory.[6]



| Tumor Model                    | Mouse Strain | ADU-S100<br>Dose &<br>Schedule                      | Key Findings                                                                        | Reference |
|--------------------------------|--------------|-----------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| CT26 Colon<br>Carcinoma        | BALB/c       | 20 μg or 40 μg,<br>IT, Days 10 & 16<br>post-implant | Dose-dependent<br>tumor growth<br>suppression. 40<br>µg dose was<br>more effective. | [7]       |
| 4T1 Mammary<br>Carcinoma       | BALB/c       | Not specified                                       | Eradication of both injected and noninjected tumors when combined with anti-PD-1.   | [6]       |
| B16.F10<br>Melanoma            | C57BL/6      | 5 μg, IT, Days<br>10, 14, 17 post-<br>implant       | Slowed melanoma growth, increased CD8+ T cell and DC infiltration.                  |           |
| Esophageal<br>Adenocarcinoma   | Rat Model    | 50 μg, IT, 2<br>cycles q3 weekly                    | Mean tumor<br>volume<br>decreased by<br>30.1%.                                      | [3][8]    |
| TRAMP-C1/C2<br>Prostate Cancer | C57BL/6      | 3 doses, every<br>other day                         | Monotherapy<br>cleared 50% of<br>injected tumors<br>and 38% of distal<br>tumors.    | [9]       |

## **Combination Therapy**

The immunostimulatory effects of ADU-S100 make it a prime candidate for combination with other immunotherapies, particularly immune checkpoint inhibitors. Preclinical data strongly







support a synergistic effect between ADU-S100 and antibodies targeting PD-1 and CTLA-4.[6] [10] The rationale for this synergy is that while ADU-S100 primes and activates tumor-specific T-cells, checkpoint inhibitors release the brakes on these activated T-cells, allowing for a more potent and sustained anti-tumor response.

In the 4T1 mammary carcinoma model, which is largely resistant to anti-PD-1 monotherapy, the addition of a single dose of ADU-S100 led to the complete eradication of both injected and distal tumors.[6] This effect was dependent on CD8+ T-cells.[6] Similarly, in the poorly immunogenic B16.F10 melanoma model, combining ADU-S100 with anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and led to multiple complete responses and durable immunity.[6]



| Tumor Model                    | Combination Agent             | Key Findings                                                                                                 | Reference |
|--------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| 4T1 Mammary<br>Carcinoma       | Anti-PD-1                     | Induced near-<br>complete responses in<br>both injected and<br>noninjected tumors.                           | [6]       |
| MC-38 Colon<br>Carcinoma       | Anti-PD-1                     | Enhanced tumor control compared to either agent alone; cured mice were protected from rechallenge.           | [6]       |
| B16.F10 Melanoma               | Anti-PD-1 + Anti-<br>CTLA-4   | Induced tumor-<br>specific CD8+ T-cell<br>responses and<br>durable immunity.                                 | [6]       |
| TRAMP-C1/C2<br>Prostate Cancer | Cyto-IL-15                    | Synergized to eliminate tumors in 58-67% of mice and promoted abscopal immunity in 50%.                      | [2][9]    |
| CT26 Colon<br>Carcinoma        | CpG ODN1826 (TLR9<br>agonist) | Combination with half<br>the dose of each<br>agent was more<br>effective than single<br>agents at full dose. | [7]       |

## **Experimental Protocols**

This section outlines the general methodologies employed in the preclinical evaluation of ADU-S100.

### **In Vivo Tumor Models**

#### Foundational & Exploratory





- Cell Lines and Animals: Syngeneic tumor models are predominantly used, such as CT26 (colon), 4T1 (breast), MC-38 (colon), and B16.F10 (melanoma) in BALB/c or C57BL/6 mice.
   For instance, in the CT26 model, 3x10^5 cells are implanted subcutaneously into the flank of female BALB/c mice.[11]
- ADU-S100 Administration: ADU-S100 is typically administered via intratumoral (IT) injection once tumors are established (e.g., ~100 mm³). Dosing can range from 5 μg to 50 μg per tumor, with schedules varying from a single dose to multiple doses administered every few days or weekly.[3][11] For example, in an esophageal adenocarcinoma rat model, two cycles of 50 μg of ADU-S100 were administered intratumorally every three weeks.[5]
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: (length x width²)/2. Animal survival is also monitored.





Click to download full resolution via product page

**Caption:** General experimental workflow for in vivo efficacy studies of ADU-S100.

#### **Immunological Assays**

- Flow Cytometry: To analyze the immune cell composition of tumors and draining lymph nodes, tissues are harvested, processed into single-cell suspensions, and stained with fluorescently-labeled antibodies. Typical markers for analysis include CD45 (leukocytes), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD11c (dendritic cells), and markers of activation and exhaustion such as PD-1 and CD69.
- RNA Sequencing: To understand the transcriptomic changes induced by ADU-S100, RNA is
  extracted from tumor tissues and subjected to sequencing. Bioinformatic analysis can then



identify differentially expressed genes and enriched pathways, such as the type I interferon signaling pathway.

Cytokine Analysis: The levels of cytokines and chemokines in blood plasma and tumor
lysates can be measured using techniques like cytokine bead arrays or ELISA to quantify the
inflammatory response induced by ADU-S100.

#### **Conclusion and Future Directions**

The preclinical data for ADU-S100 provide a strong rationale for its clinical development as an intratumorally administered STING agonist. Its ability to convert "cold" tumors into immunologically "hot" tumors, characterized by an influx of cytotoxic T-cells, is a key therapeutic attribute. The synergistic activity observed with checkpoint inhibitors is particularly compelling, suggesting a powerful combination strategy to overcome resistance to existing immunotherapies.

While the preclinical results are promising, it is important to note that clinical responses to ADU-S100 monotherapy have been modest.[9] Future research and clinical development will likely focus on optimizing combination therapies, identifying predictive biomarkers of response, and exploring novel delivery strategies to enhance the therapeutic index of STING agonists. The indepth understanding of the preclinical profile of ADU-S100, as outlined in this guide, will be crucial for designing the next generation of studies aimed at fully realizing the therapeutic potential of STING pathway activation in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]







- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mersana.com [mersana.com]
- 8. Aduro Biotech starts dosing in Phase I trial of ADU-S100 to treat cutaneously accessible tumours Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9
   Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- To cite this document: BenchChem. [Preclinical Profile of ADU-S100 (MIW815): A STING Agonist in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15381684#preclinical-research-on-adu-s100-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com